N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
The compound N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide features a 1,2,4-triazole core substituted with ethyl (C₂H₅) and methylsulfanyl (SCH₃) groups at positions 4 and 5, respectively. The triazole ring is further functionalized via a methylene bridge to an adamantane-1-carboxamide group.
Properties
IUPAC Name |
N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4OS/c1-3-21-14(19-20-16(21)23-2)10-18-15(22)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,3-10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJAIRHINWXWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)CNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, which can be synthesized by reacting 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions . This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue.
The adamantane moiety is then introduced through a coupling reaction, where the triazole intermediate is reacted with an adamantane derivative, such as adamantane-1-carboxylic acid, under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the triazole ring.
Scientific Research Applications
N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to the presence of the triazole ring, which is known for its bioactivity.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The adamantane moiety contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Structural Analogs
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Key Differences :
- VUAA1 replaces the adamantane-carboxamide group with a 4-ethylphenyl-acetamide chain.
- The triazole 5-position is substituted with a 3-pyridinyl group instead of methylsulfanyl.
- Functional Impact :
5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones
- Examples :
- Key Differences :
- These analogs lack the carboxamide bridge and methylsulfanyl group.
- The 3-position is occupied by a thione (C=S) instead of a methylene-adamantane-carboxamide.
- Functional Impact :
N′-Heteroarylidene-1-adamantylcarbohydrazides
- Examples :
- Key Differences :
- These derivatives replace the triazole core with isoxazole or imidazole rings.
- The adamantane group is linked via carbohydrazide instead of carboxamide.
- Functional Impact :
Physicochemical Properties
Notes:
- The target compound’s adamantane and methylsulfanyl groups increase logP compared to VUAA1 and carbohydrazide analogs, suggesting enhanced blood-brain barrier penetration.
- Thione-containing analogs exhibit higher melting points due to stronger intermolecular hydrogen bonding .
Hypothesized Activity of Target Compound :
- The methylsulfanyl group may enhance antioxidant capacity (similar to thiol-containing drugs), while the adamantane-carboxamide bridge could improve CNS targeting. Direct bioactivity data remains unexplored.
Biological Activity
N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various therapeutic areas.
Chemical Structure and Properties
The compound features a unique structure characterized by an adamantane core substituted with a triazole ring and a carboxamide group. Its molecular formula is with a molecular weight of approximately 278.36 g/mol. The presence of the triazole moiety is particularly noteworthy as it is associated with diverse biological activities, including antimicrobial and anticancer effects.
Antiviral Activity
Research has indicated that adamantane derivatives, including this compound, exhibit antiviral properties. Specifically, compounds with similar structures have shown effectiveness against influenza viruses and HIV. For instance, studies have demonstrated that triazole-containing adamantanes can inhibit viral replication by interfering with viral entry or assembly processes .
Antibacterial Properties
The antibacterial activity of N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has been investigated in various studies. Adamantane derivatives have been reported to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through virtual screening and laboratory studies. Research indicates that derivatives of triazole can exhibit antineoplastic effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In particular, compounds similar to N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide have shown promise in targeting specific cancer cell lines .
The biological activity of this compound can be linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring may act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
- Membrane Disruption : The hydrophobic adamantane structure can integrate into lipid membranes, leading to increased permeability and cell lysis in bacteria.
- Signal Transduction Modulation : There is evidence suggesting that triazole derivatives can modulate signaling pathways related to cell proliferation and apoptosis.
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of adamantane derivatives against influenza A virus. The results indicated that compounds similar to N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide significantly reduced viral titers in vitro by blocking the M2 ion channel function .
Study 2: Antibacterial Activity
In another investigation focusing on the antibacterial properties, researchers tested this compound against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
Study 3: Anticancer Activity
A recent study assessed the cytotoxic effects of the compound on various cancer cell lines including breast and lung cancer cells. Results showed that the compound induced significant cell death through apoptosis pathways, highlighting its potential for further development as an anticancer drug .
Q & A
Basic: What synthetic methodologies are optimal for preparing N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide?
Answer:
The synthesis involves two key steps:
Cyclization : React adamantane-1-carboxylic acid hydrazide with methylisothiocyanate in methanol to form 2-(adamantane-1-yl)-N-methylhydrazincarbothioamide. Cyclize this intermediate in an alkaline medium (e.g., 0.1 M KOH) under reflux for 1 hour to yield the 1,2,4-triazole-3-thione core .
Alkylation : Introduce the methylsulfanyl group by reacting the triazole-3-thione with methyl iodide or methyliodide in a solvent like n-butanol, using NaOH as a base. Purify via recrystallization (e.g., ethanol/water mixtures) .
Key parameters : Alkaline pH (pH 10–12), reaction temperature (80–100°C), and stoichiometric control of methyl iodide (1:1 molar ratio). Yield optimization requires monitoring by TLC or HPLC .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
Use a combination of techniques:
- ¹H/¹³C NMR : Confirm the adamantane C-H resonances (δ ~1.6–2.2 ppm) and triazole protons (δ ~8.5–9.0 ppm). The methylsulfanyl group appears as a singlet at δ ~2.5 ppm .
- Mass spectrometry (ESI-MS) : Verify the molecular ion peak (e.g., m/z 538.5 [M+H]⁺ for analogous triazole-adamantane derivatives) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients (retention time ~12–15 min under 1 mL/min flow) .
Advanced: What experimental strategies resolve contradictions in biological activity data for adamantane-triazole derivatives?
Answer:
Contradictions (e.g., varying IC₅₀ values in anti-hypoxic assays) may arise from:
- Structural variability : Subtle differences in substituents (e.g., methyl vs. ethyl groups) can alter lipophilicity and bioavailability. Compare analogs with systematic SAR studies .
- Assay conditions : Standardize hypoxia models (e.g., hermetic jar tests in rats) and control variables like dosing (e.g., 1/10 LD₅₀) and comparator drugs (e.g., Mexidol at 100 mg/kg) .
- Statistical rigor : Use ANOVA with post-hoc tests (p < 0.05) and replicate experiments across ≥7 biological replicates to minimize variability .
Advanced: How can crystallographic data elucidate the molecular conformation of this compound?
Answer:
- X-ray diffraction : Resolve the adamantane cage geometry (bond angles ~109.5°) and triazole ring planarity. For example, in analogous structures, the dihedral angle between triazole and adamantane is ~85° .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts from methylsulfanyl groups, contributing ~12% to crystal packing) .
- DFT calculations : Optimize the gas-phase structure using B3LYP/6-311G(d,p) and compare with experimental data to assess conformational stability .
Basic: What solvents and reaction conditions favor high-yield alkylation of the triazole-3-thione intermediate?
Answer:
- Solvent : n-Butanol enhances solubility of hydrophobic intermediates and facilitates nucleophilic substitution. Alternatives include DMF or THF for polar substrates .
- Base : NaOH (0.01 M) deprotonates the thiol group, promoting reactivity with alkyl halides.
- Temperature : Reflux (100–110°C) for 4–6 hours ensures complete conversion. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Advanced: How does the adamantane moiety influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : Adamantane increases logP by ~2.5 units, enhancing blood-brain barrier permeability (critical for CNS-targeted agents) .
- Metabolic stability : The rigid cage structure resists cytochrome P450 oxidation, prolonging half-life. Validate via microsomal assays (e.g., t₁/₂ > 60 min in rat liver microsomes) .
- Solubility : Adamantane reduces aqueous solubility; formulate with cyclodextrins or PEG-based carriers to improve bioavailability .
Basic: What in vitro assays are suitable for preliminary evaluation of anti-hypoxic activity?
Answer:
- H9c2 cardiomyocyte model : Expose cells to CoCl₂-induced hypoxia and measure viability via MTT assay. A 20% increase in survival at 10 µM indicates efficacy .
- HIF-1α inhibition : Use luciferase reporters in HEK293T cells to quantify HIF-1α transcriptional activity (IC₅₀ < 50 µM is promising) .
Advanced: How can computational modeling guide the design of derivatives with enhanced target binding?
Answer:
- Molecular docking : Dock the compound into target proteins (e.g., 11β-HSD1) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Tyr177) .
- QSAR : Develop a model using descriptors like polar surface area (PSA < 90 Ų) and molar refractivity (MR ~100) to predict activity .
Basic: What safety protocols are recommended for handling methylsulfanyl-containing intermediates?
Answer:
- Ventilation : Use fume hoods due to volatile thiols.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye irritation.
- Waste disposal : Quench residual alkyl halides with sodium thiosulfate before aqueous disposal .
Advanced: How do structural modifications at the triazole 3-position affect biological activity?
Answer:
- Methylsulfanyl vs. phenylsulfanyl : Methyl groups improve metabolic stability (t₁/₂ > 2 hours in plasma), while bulkier substituents enhance target selectivity (e.g., 10-fold higher affinity for 11β-HSD1) .
- Electron-withdrawing groups : Fluorine or nitro substituents increase electrophilicity, boosting enzyme inhibition (e.g., IC₅₀ reduction from 50 µM to 15 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
